molecular formula C12H12N4O3 B11805821 5-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxamide

5-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B11805821
M. Wt: 260.25 g/mol
InChI Key: JYBLSBOFHUYTDJ-UHFFFAOYSA-N
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Description

5-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazole ring substituted with an amino group and a carboxamide group, along with a dihydrobenzo[b][1,4]dioxin moiety. Its unique structure makes it an interesting subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the alkylation of phenolic hydroxyl groups, followed by azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification . The choice of solvents and reaction temperatures is crucial to minimize side reactions and maximize yield.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the final product’s quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The amino and carboxamide groups can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and understanding biochemical pathways.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxamide apart from similar compounds is its specific substitution pattern and functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C12H12N4O3

Molecular Weight

260.25 g/mol

IUPAC Name

5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazole-4-carboxamide

InChI

InChI=1S/C12H12N4O3/c13-11-8(12(14)17)6-15-16(11)7-1-2-9-10(5-7)19-4-3-18-9/h1-2,5-6H,3-4,13H2,(H2,14,17)

InChI Key

JYBLSBOFHUYTDJ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3C(=C(C=N3)C(=O)N)N

Origin of Product

United States

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